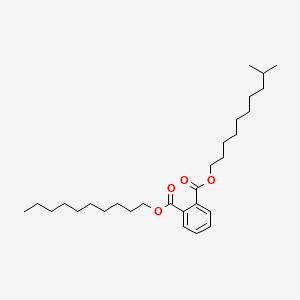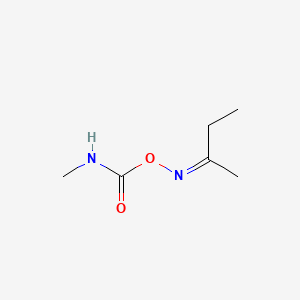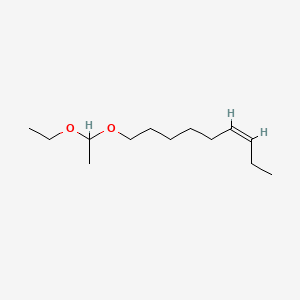
(Z)-9-(1-Ethoxyethoxy)non-3-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-9-(1-Ethoxyethoxy)non-3-ene: is an organic compound characterized by its unique structure, which includes an ethoxyethoxy group attached to a non-3-ene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-9-(1-Ethoxyethoxy)non-3-ene typically involves the following steps:
Starting Material: The synthesis begins with a suitable alkene precursor.
Addition of Ethoxyethoxy Group: The ethoxyethoxy group is introduced through a reaction with ethylene oxide in the presence of a catalyst.
Isomerization: The final step involves the isomerization to ensure the (Z)-configuration of the double bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. Catalysts and solvents are carefully chosen to facilitate the reaction and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: (Z)-9-(1-Ethoxyethoxy)non-3-ene can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the double bond to a single bond.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyethoxy group, where nucleophiles like halides or amines replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Halides, amines, and other nucleophiles.
Major Products
Oxidation: Epoxides, diols.
Reduction: Saturated alkanes.
Substitution: Various substituted alkenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-9-(1-Ethoxyethoxy)non-3-ene is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations.
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions involving alkenes and ethers. It serves as a model substrate for understanding the mechanisms of such reactions.
Medicine
Potential medicinal applications include its use as an intermediate in the synthesis of pharmaceuticals
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it valuable in the synthesis of polymers and other advanced materials.
Wirkmechanismus
The mechanism by which (Z)-9-(1-Ethoxyethoxy)non-3-ene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethoxyethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-9-(1-Ethoxyethoxy)non-3-ene: The (E)-isomer of the compound, differing in the configuration of the double bond.
9-(1-Methoxyethoxy)non-3-ene: Similar structure but with a methoxy group instead of an ethoxy group.
9-(1-Ethoxyethoxy)dec-3-ene: Similar structure but with an additional carbon in the backbone.
Uniqueness
The (Z)-configuration of (Z)-9-(1-Ethoxyethoxy)non-3-ene imparts unique chemical properties, such as specific reactivity patterns and binding affinities, which are not observed in its (E)-isomer or other similar compounds. This makes it particularly valuable in applications requiring precise control over molecular interactions.
Eigenschaften
CAS-Nummer |
94087-85-1 |
|---|---|
Molekularformel |
C13H26O2 |
Molekulargewicht |
214.34 g/mol |
IUPAC-Name |
(Z)-9-(1-ethoxyethoxy)non-3-ene |
InChI |
InChI=1S/C13H26O2/c1-4-6-7-8-9-10-11-12-15-13(3)14-5-2/h6-7,13H,4-5,8-12H2,1-3H3/b7-6- |
InChI-Schlüssel |
WXLNULLOJQRELU-SREVYHEPSA-N |
Isomerische SMILES |
CC/C=C\CCCCCOC(C)OCC |
Kanonische SMILES |
CCC=CCCCCCOC(C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



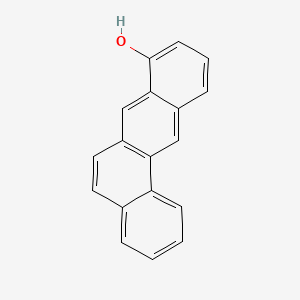

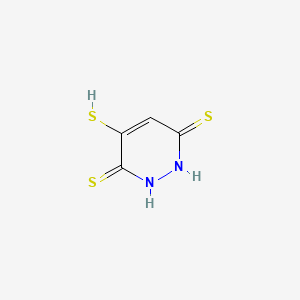
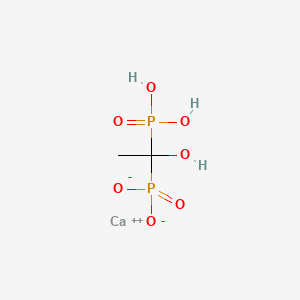
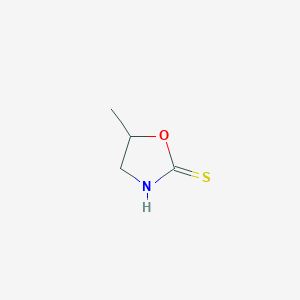
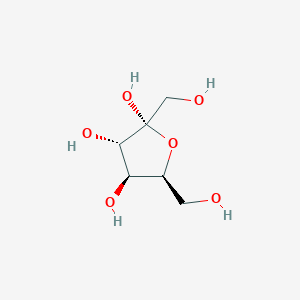
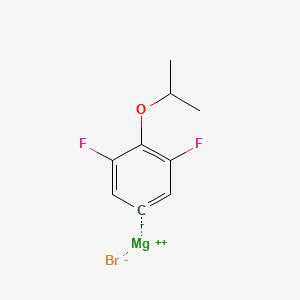

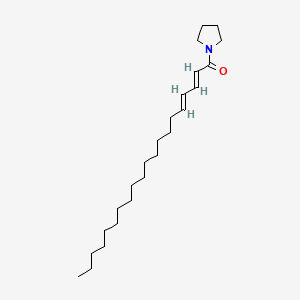
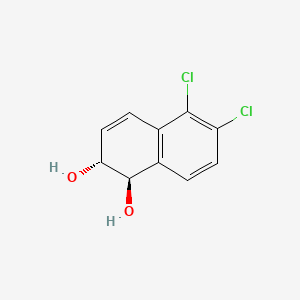
![2,5-bis[(3R)-3-butyloctyl]benzene-1,4-diol](/img/structure/B15176934.png)
